molecular formula C9H10N2O3 B13181016 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide

1-(5-Formylfuran-2-yl)azetidine-3-carboxamide

Cat. No.: B13181016
M. Wt: 194.19 g/mol
InChI Key: BTCJXVVVZMWCLM-UHFFFAOYSA-N
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Description

1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is a compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is characterized by the presence of a furan ring, an azetidine ring, and a carboxamide group. This compound is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

The synthesis of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide involves multiple steps, starting with the preparation of the furan ring and the azetidine ring. The furan ring can be synthesized through various methods, including the oxidation of furfural . The azetidine ring can be formed through ring-opening polymerization of aziridines .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.

Mechanism of Action

The mechanism of action of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in bacterial cells, leading to the inhibition of bacterial growth . The furan ring and azetidine ring are thought to play a crucial role in its biological activity.

Comparison with Similar Compounds

1-(5-Formylfuran-2-yl)azetidine-3-carboxamide can be compared with other furan and azetidine derivatives:

The uniqueness of this compound lies in its combination of the furan and azetidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-(5-formylfuran-2-yl)azetidine-3-carboxamide

InChI

InChI=1S/C9H10N2O3/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13)

InChI Key

BTCJXVVVZMWCLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(O2)C=O)C(=O)N

Origin of Product

United States

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